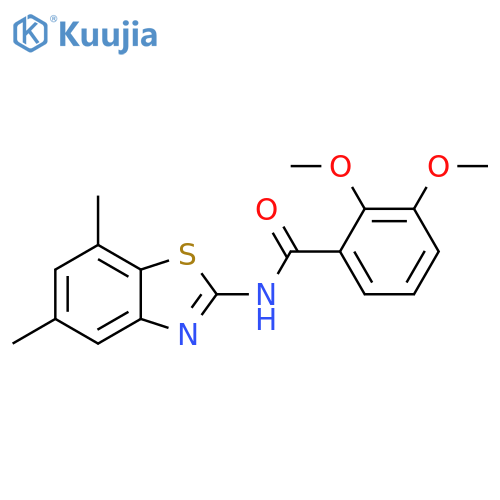Cas no 895443-68-2 (N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide)

895443-68-2 structure
商品名:N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide, N-(5,7-dimethyl-2-benzothiazolyl)-2,3-dimethoxy-
- AKOS024656014
- 895443-68-2
- N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide
- N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
- F2516-0285
-
- インチ: 1S/C18H18N2O3S/c1-10-8-11(2)16-13(9-10)19-18(24-16)20-17(21)12-6-5-7-14(22-3)15(12)23-4/h5-9H,1-4H3,(H,19,20,21)
- InChIKey: GAROGWDBXFAOLE-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC2=CC(C)=CC(C)=C2S1)(=O)C1=CC=CC(OC)=C1OC
計算された属性
- せいみつぶんしりょう: 342.10381361g/mol
- どういたいしつりょう: 342.10381361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 450
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 88.7Ų
じっけんとくせい
- 密度みつど: 1.288±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 8.84±0.70(Predicted)
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2516-0285-10mg |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
895443-68-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2516-0285-50mg |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
895443-68-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2516-0285-100mg |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
895443-68-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
| Life Chemicals | F2516-0285-25mg |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
895443-68-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2516-0285-10μmol |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
895443-68-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2516-0285-2mg |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
895443-68-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2516-0285-15mg |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
895443-68-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2516-0285-20μmol |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
895443-68-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2516-0285-5μmol |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
895443-68-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2516-0285-3mg |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
895443-68-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide 関連文献
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
895443-68-2 (N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide) 関連製品
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
